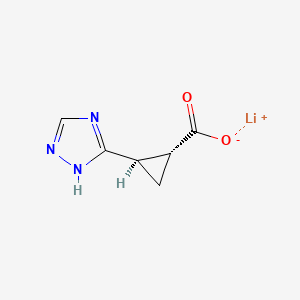

Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate, commonly known as lithium triazole, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Lithium triazole is a derivative of lithium, a metal that has been used for centuries in various applications, including medicine.

Aplicaciones Científicas De Investigación

Lithium Chloride in Cancer Research

Lithium chloride (LiCl), a compound of lithium, has been studied for its effects on human hormone-dependent breast cancer cells (MCF-7). LiCl acts as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a kinase regulating various cellular processes. It has a biphasic dose-dependent effect on MCF-7 cells, with lower concentrations promoting cell survival and higher concentrations inducing apoptosis. This effect is mediated through the modulation of apoptotic and anti-apoptotic proteins, as well as changes in sodium and potassium levels, affecting membrane potential (Suganthi et al., 2012).

Lithium Salts in Ionic Liquid Properties

A study on a 1,2,3-triazolate lithium salt highlights its ionic liquid properties at room temperature. This salt was synthesized via a copper-catalyzed cycloaddition and exhibited notable characteristics such as stability, NMR spectroscopy, differential scanning calorimetry, and electrochemical properties. This research opens new avenues for developing functional molecular and macromolecular lithium salts (Flachard et al., 2018).

Lithium in Neuroprotection and Aging

Lithium has been utilized in studying neuroprotection and aging. In Caenorhabditis elegans, lithium exposure at clinically relevant concentrations was found to increase survival during normal aging. This effect was associated with altered expression of genes involved in nucleosome-associated functions, suggesting a novel mechanism involving histone methylation and chromatin structure (McColl et al., 2008).

Lithium in Enhancing Anti-Inflammatory Response

Research on lithium's interaction with other nutritional elements revealed its potential in enhancing anti-inflammatory responses. A study showed that a xanthine-catechin mixture, found in common beverages like coffee and tea, could potentiate lithium-induced anti-inflammatory effects in macrophages. This interaction intensified the inhibitory action on GSK-3β and modulated cytokine levels, suggesting a safe consumption of caffeine mixed with bioactive molecules along with lithium (Barbisan et al., 2017).

Lithium in MRI Contrast Agents

A study on lithium-based complexes focused on their application as MRI contrast agents. A specific lithium (S)-6,6'-(1-carboxyethylazanediyl)bis(methylene)dipicolinate complex showed high stability and exhibited promising properties as a biocompatible T1-weighted MRI contrast agent. This research highlights the potential of lithium compounds in diagnostic imaging (Khannam et al., 2017).

Propiedades

IUPAC Name |

lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.Li/c10-6(11)4-1-3(4)5-7-2-8-9-5;/h2-4H,1H2,(H,10,11)(H,7,8,9);/q;+1/p-1/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXUAZNNALINFB-VKKIDBQXSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C(C1C(=O)[O-])C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1[C@H]([C@@H]1C(=O)[O-])C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2887256.png)

![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2887260.png)

![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)

![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)

![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)

![N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2887268.png)

![N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2887269.png)

![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)